![molecular formula C19H24N4O2 B2788165 N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide CAS No. 1705549-91-2](/img/structure/B2788165.png)
N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
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Overview
Description
N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving amidoximes and carboxyl derivatives or aldehydes in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a series of cyclization reactions starting from appropriate precursors.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine rings with a benzyl group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Drug Discovery: It serves as a lead compound in the development of new therapeutic agents due to its unique structural features and biological activities.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N′-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
- 1,2,4-Oxadiazole Derivatives : These compounds share the oxadiazole ring and exhibit similar biological activities .
Uniqueness
N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide is unique due to the presence of both the piperidine and oxadiazole rings, which confer distinct chemical and biological properties
Biological Activity
N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various therapeutic applications.
Structural Characteristics
The compound features a complex structure characterized by the following components:
- Piperidine Ring : A six-membered ring containing nitrogen that contributes to the compound's pharmacological properties.
- Oxadiazole Moiety : A five-membered heterocyclic ring that enhances biological activity through interactions with various biological targets.
- Cyclopropyl Group : This small cyclic alkane can influence the compound's steric and electronic properties.
The molecular formula is C16H22N4O2 with a molecular weight of approximately 302.37 g/mol.
Biological Activity Overview
This compound has been investigated for various biological activities:
Anticancer Activity
Research indicates that derivatives of oxadiazole, including this compound, exhibit promising anticancer properties. Studies have shown that oxadiazole derivatives can inhibit cell proliferation in multiple cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
Human colon adenocarcinoma (HT-29) | 92.4 |
Human lung adenocarcinoma (A549) | 85.0 |
Human breast cancer (MCF7) | 78.5 |
These values suggest that modifications to the oxadiazole structure can enhance cytotoxicity against cancer cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters:
Enzyme | IC50 (μM) |
---|---|
MAO-A | 15.5 |
MAO-B | 6.71 |
These results indicate that the compound may have implications in treating neurodegenerative diseases where MAO inhibition is beneficial .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring is known for its capacity to form hydrogen bonds and engage in π-stacking interactions with enzymes and receptors, potentially inhibiting their activity .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their anti-acetylcholinesterase activity. It was found that introducing bulky groups at specific positions significantly increased biological activity .
- Antimicrobial Properties : Other derivatives have shown antimicrobial properties against a range of pathogens, suggesting that this class of compounds could be further explored for antibiotic development .
- Neuroprotective Effects : Some research indicates potential neuroprotective effects due to MAO inhibition, which could lead to therapeutic applications in conditions such as depression or Parkinson's disease .
Properties
IUPAC Name |
N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-12-14-5-2-1-3-6-14)23-10-4-7-15(13-23)11-17-21-18(22-25-17)16-8-9-16/h1-3,5-6,15-16H,4,7-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCYEHRASSKOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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